molecular formula C13H16O4 B13807597 Acetophenone, 4-allyloxy-3,5-dimethoxy- CAS No. 66922-68-7

Acetophenone, 4-allyloxy-3,5-dimethoxy-

Cat. No.: B13807597
CAS No.: 66922-68-7
M. Wt: 236.26 g/mol
InChI Key: BQYIARTZCCFTFV-UHFFFAOYSA-N
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Description

Acetophenone, 4-allyloxy-3,5-dimethoxy- is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an allyloxy group at the 4-position and two methoxy groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetophenone, 4-allyloxy-3,5-dimethoxy- typically involves the alkylation of 3,5-dimethoxyacetophenone with an allyl halide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 3,5-dimethoxyacetophenone

    Reagent: Allyl bromide or allyl chloride

    Catalyst/Base: Potassium carbonate or sodium hydroxide

    Solvent: Acetone or ethanol

    Conditions: Reflux for several hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-allyloxy-3,5-dimethoxybenzoic acid

    Reduction: 4-allyloxy-3,5-dimethoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone, 4-allyloxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of acetophenone, 4-allyloxy-3,5-dimethoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Dimethoxyacetophenone: Lacks the allyloxy group, making it less reactive in certain substitution reactions.

    4-Allyloxy-3,5-dimethoxyphenethylamine: A related compound with a phenethylamine backbone, known for its psychoactive properties.

    4-Allyloxy-3,5-dimethoxybenzaldehyde: An aldehyde derivative with different reactivity and applications.

Uniqueness: Acetophenone, 4-allyloxy-3,5-dimethoxy- is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

66922-68-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanone

InChI

InChI=1S/C13H16O4/c1-5-6-17-13-11(15-3)7-10(9(2)14)8-12(13)16-4/h5,7-8H,1,6H2,2-4H3

InChI Key

BQYIARTZCCFTFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

Origin of Product

United States

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